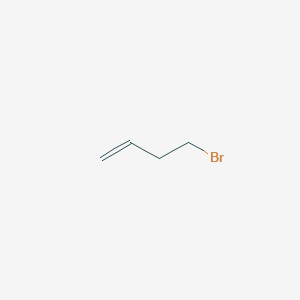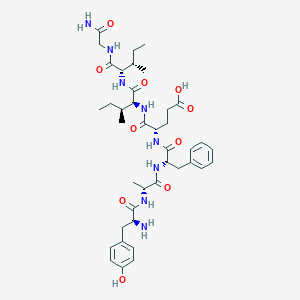
Deltorphin II, ile(5,6)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deltorphin II, ile(5,6)- is a peptide that was first isolated from the skin of the South American tree frog, Phyllomedusa sauvagei. It is a member of the deltorphin family of opioid peptides that have a high affinity for the delta-opioid receptor. The peptide has been the subject of extensive scientific research due to its potential use as a therapeutic agent for pain relief and other medical applications.
Wirkmechanismus
Deltorphin II, ile(5,6)- acts by binding to the delta-opioid receptor, which is located on the surface of certain cells in the nervous system. This binding activates a series of intracellular signaling pathways that ultimately lead to the modulation of pain perception. The peptide has been shown to be highly selective for the delta-opioid receptor, which reduces the risk of side effects associated with non-selective opioid drugs.
Biochemical and Physiological Effects
Deltorphin II, ile(5,6)- has been shown to have a number of biochemical and physiological effects in laboratory experiments. These include analgesia, sedation, and respiratory depression. The peptide has also been shown to have anti-inflammatory effects and to modulate immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using deltorphin II, ile(5,6)- in laboratory experiments is its high selectivity for the delta-opioid receptor. This reduces the risk of off-target effects and makes it a useful tool for studying the role of the delta-opioid receptor in various physiological processes. However, the peptide has a relatively short half-life in vivo, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving deltorphin II, ile(5,6)-. One area of interest is the development of new pain relief medications that target the delta-opioid receptor. Another potential application is the use of the peptide as a tool for studying the role of the delta-opioid receptor in various physiological processes. Finally, there is also interest in developing new methods for synthesizing and delivering the peptide to improve its efficacy and reduce its side effects.
Synthesemethoden
Deltorphin II, ile(5,6)- can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide can then be purified using high-performance liquid chromatography (HPLC) to obtain a highly pure product.
Wissenschaftliche Forschungsanwendungen
Deltorphin II, ile(5,6)- has been the subject of numerous scientific studies due to its potential use as a therapeutic agent. The peptide has been shown to have a high affinity for the delta-opioid receptor, which is involved in pain perception and modulation. This makes it a promising candidate for the development of new pain relief medications.
Eigenschaften
CAS-Nummer |
138166-93-5 |
|---|---|
Produktname |
Deltorphin II, ile(5,6)- |
Molekularformel |
C40H58N8O10 |
Molekulargewicht |
810.9 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H58N8O10/c1-6-22(3)33(39(57)43-21-31(42)50)48-40(58)34(23(4)7-2)47-37(55)29(17-18-32(51)52)45-38(56)30(20-25-11-9-8-10-12-25)46-35(53)24(5)44-36(54)28(41)19-26-13-15-27(49)16-14-26/h8-16,22-24,28-30,33-34,49H,6-7,17-21,41H2,1-5H3,(H2,42,50)(H,43,57)(H,44,54)(H,45,56)(H,46,53)(H,47,55)(H,48,58)(H,51,52)/t22-,23-,24+,28-,29-,30-,33-,34-/m0/s1 |
InChI-Schlüssel |
GNHBZJKRUQINTM-ZWALSDIESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Andere CAS-Nummern |
138166-93-5 |
Sequenz |
YAFEIIG |
Synonyme |
(Ile(5,6))deltorphin II deltorphin II, Ile(5,6)- Tyr-D-Ala-Phe-Gly-Ile-Ile-Gly-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



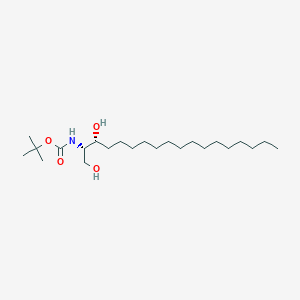
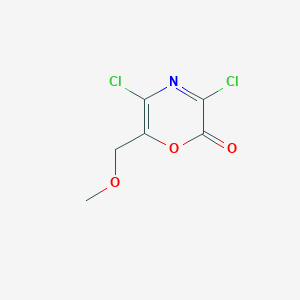


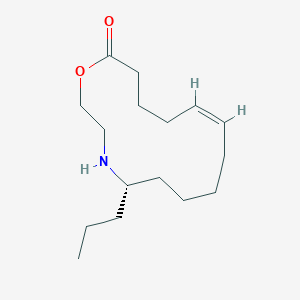

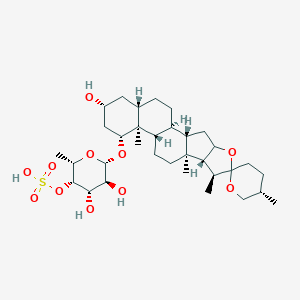
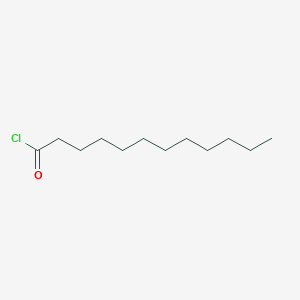




![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
